molecular formula C11H23NO2 B3422242 11-Aminoundecanoic acid CAS No. 25035-04-5

11-Aminoundecanoic acid

Cat. No.: B3422242
CAS No.: 25035-04-5
M. Wt: 201.31 g/mol
InChI Key: GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Description

11-Aminoundecanoic acid is an organic compound with the formula H₂N(CH₂)₁₀CO₂H. This white solid is classified as both an amine and a fatty acid.

Mechanism of Action

Target of Action

11-Aminoundecanoic acid is an organic compound classified as an amine and a fatty acid . It is primarily used as a monomer precursor for the synthesis of Nylon-11 . It is also utilized in solution phase peptide synthesis .

Mode of Action

The compound acts as a building block in the synthesis of (oligo)amide organogelators, including chiral ones . These organogelators display remarkable gelation properties in organic solvents and water .

Biochemical Pathways

The synthesis of this compound involves several biochemical pathways. It is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis involves four separate reactions: transesterification of castor oil to methyl ricinoleate, pyrolysis of methylricinoleate to heptanal and methyl undecenoate, hydrolysis of methyl undecenoate to 10-undecenoic acid, and hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .

Pharmacokinetics

It is known that the compound is a white solid with low solubility in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the production of Nylon-11 . It can also be used to synthesize amide-linked linear guanosine dimer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its use in the manufacture of Nylon-11 exposes workers in these industries, and exposure to the general public may occur from food packaging materials . Furthermore, its low solubility in water may affect its action in aqueous environments .

Preparation Methods

11-Aminoundecanoic acid is industrially prepared from undecylenic acid, which is derived from castor oil. The synthesis involves several steps :

    Transesterification of Castor Oil: Castor oil is transesterified with methanol to produce methyl ricinoleate.

    Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.

    Hydrolysis of Methyl Undecenoate: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.

    Hydrobromination of 10-Undecenoic Acid: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.

    Amination: Finally, 11-bromoundecanoic acid is aminated to produce this compound.

Chemical Reactions Analysis

11-Aminoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

    Polymerization: It is polymerized to form Nylon-11.

Common reagents used in these reactions include hydrogen bromide for hydrobromination and sodium hydroxide for hydrolysis. Major products formed include Nylon-11 and various intermediates like 11-bromoundecanoic acid .

Comparison with Similar Compounds

11-Aminoundecanoic acid is unique due to its specific chain length and functional groups, which make it suitable for Nylon-11 synthesis. Similar compounds include:

These compounds differ in their chain lengths and specific applications, but all serve as important monomers in the production of various polyamides.

Properties

IUPAC Name

11-aminoundecanoic acid
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InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
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InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCN)CCCCC(=O)O
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Molecular Formula

C11H23NO2
Record name 11-AMINOUNDECANOIC ACID
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Related CAS

25587-80-8
Record name 11-Aminoundecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID5020077
Record name 11-Aminoundecanoic acid
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Molecular Weight

201.31 g/mol
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Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline]
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Record name Undecanoic acid, 11-amino-
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

2432-99-7, 25035-04-5, 25587-80-8
Record name 11-AMINOUNDECANOIC ACID
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Record name Aminoundecanoic acid
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Record name Undecanoic acid, 11-amino-, homopolymer
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Melting Point

374 to 378 °F (NTP, 1992)
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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